N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-2,5-dimethoxybenzamide
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Overview
Description
N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-2,5-dimethoxybenzamide is a complex organic compound characterized by its fused ring structure, which includes a chromeno[4,3-d][1,3]thiazole core and a 2,5-dimethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-2,5-dimethoxybenzamide typically involves multi-step organic reactions. One common approach is the cyclization of chromone derivatives with thiazole precursors under acidic or basic conditions[_{{{CITATION{{{_3{An efficient synthesis of novel 11H-chromeno[3',2':3,4]pyrrolo-2,1-b .... The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes[_{{{CITATION{{{_4{Efficient synthesis of novel chromeno[2,3-d][1,3,4]thiadiazolo3,2-a .... The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like green chemistry principles are often employed to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-2,5-dimethoxybenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution[_{{{CITATION{{{4{Efficient synthesis of novel chromeno[2,3-d][1,3,4]thiadiazolo3,2-a ...[{{{CITATION{{{_2{Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine ...](https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2024.1366695/full). These reactions are essential for modifying the compound's structure and enhancing its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological activities and physical properties.
Scientific Research Applications
Chemistry: In chemistry, N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-2,5-dimethoxybenzamide is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties. It may serve as a lead compound for developing new drugs.
Medicine: The medical applications of this compound include its use as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-2,5-dimethoxybenzamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact mechanism may vary depending on the biological context and the specific derivatives of the compound.
Comparison with Similar Compounds
Chromeno[4,3-d][1,3]thiazol-2-amine
4-(4-chlorothiophen-2-yl)thiazol-2-amine
11H-chromeno[3',2':3,4]pyrrolo[2,1-b]thiazole derivatives
Uniqueness: N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-2,5-dimethoxybenzamide stands out due to its unique combination of chromeno and thiazole rings, as well as the presence of the dimethoxybenzamide group. This structural complexity contributes to its distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-2,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S/c1-23-11-7-8-14(24-2)13(9-11)18(22)21-19-20-17-12-5-3-4-6-15(12)25-10-16(17)26-19/h3-9H,10H2,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICYXYVITZMMDRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)NC2=NC3=C(S2)COC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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